molecular formula C16H25N3O B11797105 1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one

1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one

Cat. No.: B11797105
M. Wt: 275.39 g/mol
InChI Key: BCYRXIPQDYQALX-UHFFFAOYSA-N
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Description

1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one is a chemical compound with a complex structure that includes a piperazine ring, a pyridine ring, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one typically involves multiple steps, including the formation of the piperazine and pyridine rings, followed by their coupling and subsequent functionalization. One common method involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the desired bonds between the rings .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group typically yields carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of neurological research.

    Medicine: Investigated for its potential use in the treatment of neurological disorders such as depression and anxiety.

    Industry: Used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation. The compound’s effects are mediated through modulation of these targets, leading to changes in neurotransmitter levels and activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-(4-Methylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one
  • 1-(6-(4-Ethylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one
  • 1-(6-(4-Propylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one

Uniqueness

1-(6-(4-Isopropylpiperazin-1-yl)-2-methylpyridin-3-yl)propan-1-one is unique due to the presence of the isopropyl group on the piperazine ring, which may confer specific pharmacological properties and interactions with molecular targets that differ from those of similar compounds .

Properties

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

1-[2-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]propan-1-one

InChI

InChI=1S/C16H25N3O/c1-5-15(20)14-6-7-16(17-13(14)4)19-10-8-18(9-11-19)12(2)3/h6-7,12H,5,8-11H2,1-4H3

InChI Key

BCYRXIPQDYQALX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N=C(C=C1)N2CCN(CC2)C(C)C)C

Origin of Product

United States

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